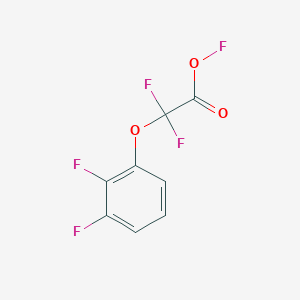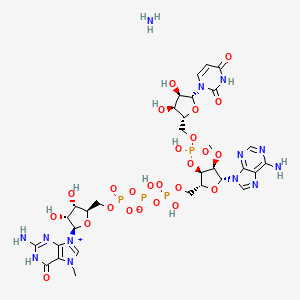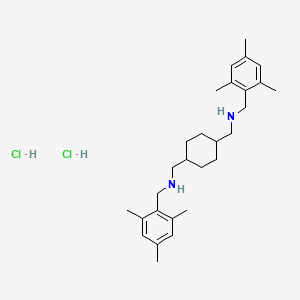
1,4-Cyclohexanebis(methylamine), N,N'-bis(2,4,6-trimethylbenzyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Cyclohexanebis(methylamine), N,N’-bis(2,4,6-trimethylbenzyl)-, dihydrochloride is a chemical compound with the molecular formula C28H42N2.2ClH and a molecular weight of 479.64 . This compound is known for its unique structure, which includes a cyclohexane ring substituted with two methylamine groups and further modified with 2,4,6-trimethylbenzyl groups. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-bis(2,4,6-trimethylbenzyl)-, dihydrochloride typically involves the following steps:
Formation of the Cyclohexane Core: The cyclohexane ring is prepared through standard organic synthesis techniques, often starting from cyclohexanone or cyclohexanol.
Introduction of Methylamine Groups: The methylamine groups are introduced via nucleophilic substitution reactions, where the cyclohexane ring is treated with methylamine under controlled conditions.
Attachment of 2,4,6-Trimethylbenzyl Groups: The final step involves the attachment of 2,4,6-trimethylbenzyl groups to the nitrogen atoms of the methylamine groups. This is typically achieved through reductive amination or similar reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Intermediates: Large quantities of cyclohexane derivatives and methylamine are synthesized.
Controlled Reaction Conditions: The reactions are carried out in reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.
Purification and Crystallization: The final product is purified through crystallization, filtration, and drying to obtain the dihydrochloride form.
化学反応の分析
Types of Reactions
1,4-Cyclohexanebis(methylamine), N,N’-bis(2,4,6-trimethylbenzyl)-, dihydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups attached to the cyclohexane ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the methylamine and benzyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
科学的研究の応用
1,4-Cyclohexanebis(methylamine), N,N’-bis(2,4,6-trimethylbenzyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-bis(2,4,6-trimethylbenzyl)-, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways by binding to specific sites on proteins, altering their activity and function. This can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
1,4-Cyclohexanebis(methylamine): Lacks the 2,4,6-trimethylbenzyl groups, resulting in different chemical properties and reactivity.
N,N’-Bis(2,4,6-trimethylbenzyl)-1,4-butanediamine: Similar structure but with a butane backbone instead of cyclohexane.
1,4-Bis(aminomethyl)cyclohexane: Contains aminomethyl groups without the benzyl substitution.
Uniqueness
1,4-Cyclohexanebis(methylamine), N,N’-bis(2,4,6-trimethylbenzyl)-, dihydrochloride is unique due to its specific combination of a cyclohexane core, methylamine groups, and 2,4,6-trimethylbenzyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
1254-60-0 |
|---|---|
分子式 |
C28H44Cl2N2 |
分子量 |
479.6 g/mol |
IUPAC名 |
N-[(2,4,6-trimethylphenyl)methyl]-1-[4-[[(2,4,6-trimethylphenyl)methylamino]methyl]cyclohexyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C28H42N2.2ClH/c1-19-11-21(3)27(22(4)12-19)17-29-15-25-7-9-26(10-8-25)16-30-18-28-23(5)13-20(2)14-24(28)6;;/h11-14,25-26,29-30H,7-10,15-18H2,1-6H3;2*1H |
InChIキー |
LEQYZWFWTZQBAZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)CNCC2CCC(CC2)CNCC3=C(C=C(C=C3C)C)C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



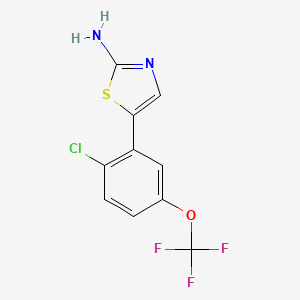
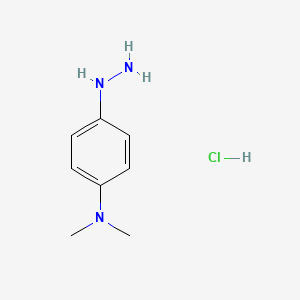

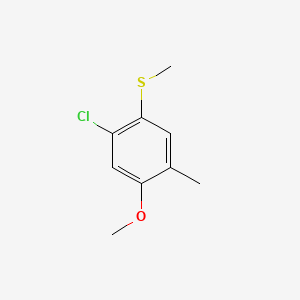

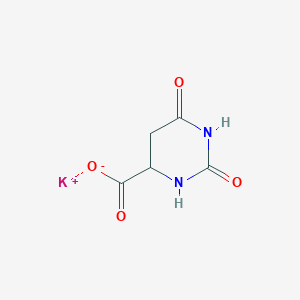
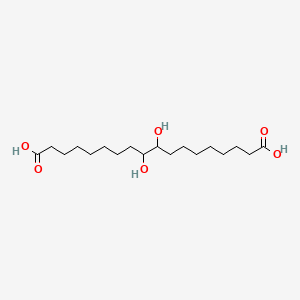
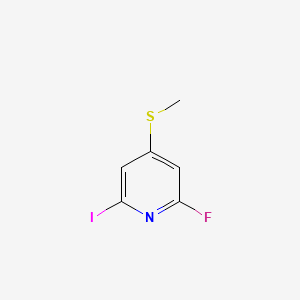

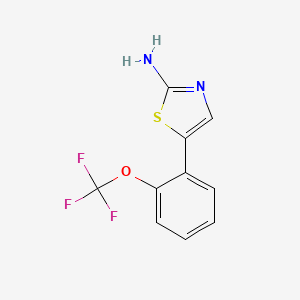
![2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole](/img/structure/B14762640.png)
